molecular formula C13H18N2O3 B8107841 N-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)furan-2-carboxamide

N-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)furan-2-carboxamide

Cat. No.: B8107841
M. Wt: 250.29 g/mol
InChI Key: SSZYCOGOYOSOGX-JBLDHEPKSA-N
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Description

N-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)furan-2-carboxamide is a complex organic compound with a unique structure that combines elements of furan and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)furan-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the furan and pyridine precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, such as sodium hydride, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

N-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and pyridine derivatives, such as:

  • Furan-2-carboxamide
  • Pyridine-3-carboxamide
  • Piperidine derivatives

Uniqueness

N-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)furan-2-carboxamide is unique due to its combined furan and pyridine structure, which imparts specific chemical and biological properties

Properties

IUPAC Name

N-[[(3S,3aR,7aR)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridin-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-13(11-2-1-5-17-11)15-7-12-10-6-14-4-3-9(10)8-18-12/h1-2,5,9-10,12,14H,3-4,6-8H2,(H,15,16)/t9-,10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZYCOGOYOSOGX-JBLDHEPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1COC2CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]2[C@@H]1CO[C@@H]2CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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